
(E)-3-(2-Ethylthiazol-5-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-Ethylthiazol-5-yl)acrylic acid is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of an acrylic acid moiety attached to the thiazole ring, which is further substituted with an ethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Ethylthiazol-5-yl)acrylic acid typically involves the reaction of 2-ethylthiazole with acrylic acid under specific conditions. One common method involves the use of a base-catalyzed reaction where the thiazole derivative is reacted with acrylic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Ethylthiazol-5-yl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
(E)-3-(2-Ethylthiazol-5-yl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-Ethylthiazol-5-yl)acrylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the context of its use. For example, its antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(Thiazol-5-yl)acrylic acid: Similar structure but lacks the ethyl group at the 2-position.
2-Ethylthiazole: Lacks the acrylic acid moiety.
Thiazole-4-carboxylic acid: Different substitution pattern on the thiazole ring.
Uniqueness
(E)-3-(2-Ethylthiazol-5-yl)acrylic acid is unique due to the presence of both the ethyl group and the acrylic acid moiety, which can impart distinct chemical and biological properties. This combination of functional groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9NO2S |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
(E)-3-(2-ethyl-1,3-thiazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H9NO2S/c1-2-7-9-5-6(12-7)3-4-8(10)11/h3-5H,2H2,1H3,(H,10,11)/b4-3+ |
InChI Key |
WPWYXVQLYFFRRJ-ONEGZZNKSA-N |
Isomeric SMILES |
CCC1=NC=C(S1)/C=C/C(=O)O |
Canonical SMILES |
CCC1=NC=C(S1)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-[2-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14806993.png)
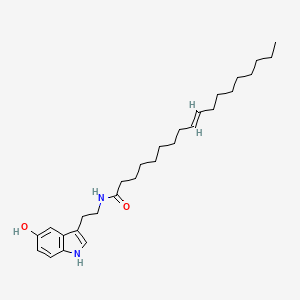
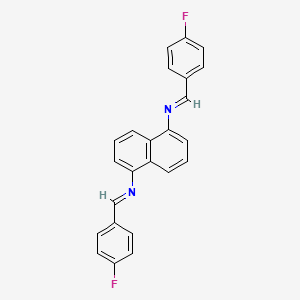
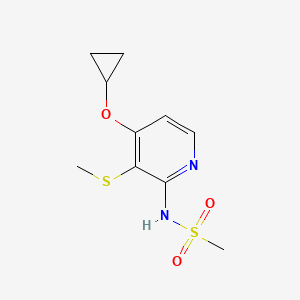
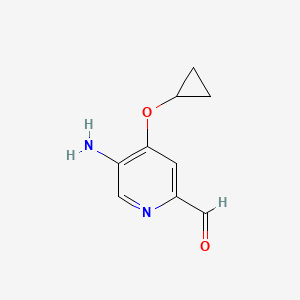
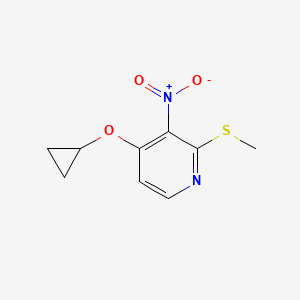
![4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(2-ethoxyphenyl)methylidene]aniline](/img/structure/B14807013.png)
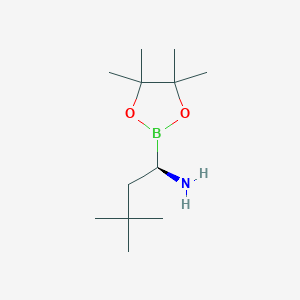

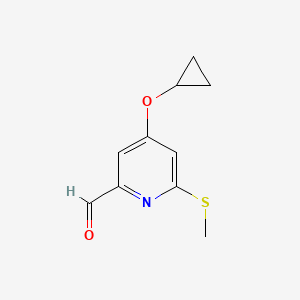
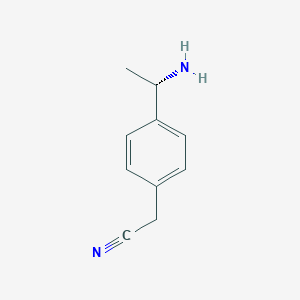
![benzyl N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]carbamate;hydrochloride](/img/structure/B14807029.png)
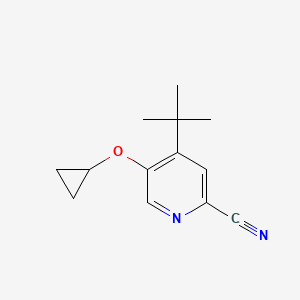
![N-[(E)-1-(4-bromophenyl)ethylideneamino]-2,2-diphenylacetamide](/img/structure/B14807051.png)
